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An In-depth Technical Guide to the Molecular Structure of Dihydrotachysterol

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Compound of Interest		
Compound Name:	Dihydrotachysterol	
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Abstract: **Dihydrotachysterol** (DHT) is a pivotal synthetic analog of vitamin D, distinguished by its unique structural modifications that confer a potent and rapid mechanism of action in calcium and phosphate metabolism. This technical guide provides a comprehensive examination of the molecular structure of DHT, targeting researchers, scientists, and professionals in drug development. We delve into its core physicochemical properties, stereochemistry, and the three-dimensional conformation that underpins its biological activity. This document outlines the key experimental protocols employed for its synthesis and structural elucidation, presents quantitative data in accessible tabular formats, and visualizes its metabolic and signaling pathways using detailed diagrams to illuminate its structure-activity relationship.

Introduction

Dihydrotachysterol is a synthetic vitamin D analog that is structurally a reduced form of vitamin D2.[1][2] Therapeutically, it is used to manage hypocalcemia, a condition of low blood calcium levels, often associated with hypoparathyroidism and certain forms of rickets.[1][3][4] A defining characteristic of DHT is its metabolic activation pathway. Unlike natural vitamin D2 (ergocalciferol) and D3 (cholecalciferol), DHT does not require hydroxylation in the kidneys to become biologically active, making it particularly effective for patients with renal impairment. Its rapid onset of action, shorter half-life, and pronounced effect on bone salt mineralization distinguish it from other vitamin D compounds.



Core Molecular Structure & Physicochemical Properties

The structure of DHT is foundational to its function. As a 9,10-secoergostane derivative, it belongs to the class of seco-steroids, which are characterized by a broken bond in the steroid B-ring.

Value	
C28H46O	
398.67 g/mol	
(1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-1- [(E,2R,5R)-5,6-Dimethylhept-3-en-2-yl]-7a- methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4- ylidene]ethylidene]-4-methylcyclohexan-1-ol	
67-96-9	
DHT, AT-10, Dichystrolum, 9,10-Secoergosta- 5,7,22-trien-3β-ol	

Physicochemical Property	Value
Melting Point	125.0 °C
Boiling Point (Predicted)	499.5 °C
Storage Temperature	Store at < -15°C

2D Structure and Stereochemistry

Dihydrotachysterol is a hydroxy seco-steroid featuring a triene system and a complex side chain. Its structure contains seven defined stereocenters, contributing to its specific three-dimensional shape. The most critical structural feature of DHT is the 180-degree rotation of its A-ring compared to the conformation of vitamin D. This rotation pseudo-positions the 3β -hydroxyl group into the steric space normally occupied by the 1α -hydroxyl group in the active



form of vitamin D3 (1α ,25-dihydroxyvitamin D3). This "pseudo- 1α -hydroxyl" characteristic is the reason DHT does not require renal 1α -hydroxylation to be active.

3D Conformation

In solution, the A-ring of most vitamin D compounds exists in a dynamic equilibrium between two chair conformers. However, high-resolution proton magnetic resonance spectroscopy has revealed that **dihydrotachysterol** exists principally as only one of these conformers. This conformational stability plays a significant role in its interaction with the vitamin D receptor.

Experimental Protocols for Structural Elucidation

The determination of DHT's molecular structure relies on a combination of chemical synthesis and advanced spectroscopic techniques.

Synthesis and Purification

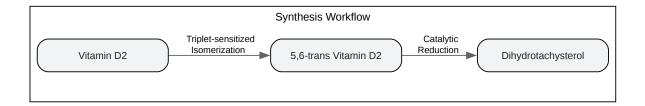
A common synthetic route to **Dihydrotachysterol** starts from ergocalciferol (Vitamin D2). The process involves converting the 5,6-cis geometry of vitamin D2 into a 5,6-trans geometry, followed by selective reduction.

Experimental Protocol: Synthesis of **Dihydrotachysterol** from Vitamin D2

- Isomerization: Vitamin D2 is converted to 5,6-trans vitamin D2. A preferred method is tripletsensitized photoisomerization, which provides a cleaner product compared to older methods like iodine-catalyzed isomerization. The starting material (Vitamin D2) is dissolved in a suitable solvent with a triplet sensitizer and irradiated with UV light.
- Purification of Intermediate: The resulting 5,6-trans vitamin D2 is separated from the remaining starting material and any byproducts using column chromatography (e.g., on silica gel) followed by recrystallization.
- Selective Reduction: The purified 5,6-trans vitamin D2 undergoes partial, homogeneous catalytic reduction. For instance, using tritium gas with a suitable catalyst can selectively reduce the 10(19) double bond to yield **dihydrotachysterol**. Other methods utilize strong reducing agents like lithium aluminum hydride or sodium borohydride to reduce tachysterol.



• Final Purification: The final **Dihydrotachysterol** product is purified using high-performance liquid chromatography (HPLC) to achieve high purity. Product identity and purity are confirmed by chromatography and UV absorption spectrophotometry.



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A simplified workflow for the synthesis of **Dihydrotachysterol**.

Spectroscopic Characterization

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the primary method for determining the 3D conformation of DHT in solution.

- Sample Preparation: A high-purity sample of DHT is dissolved in a deuterated solvent (e.g., CDCl3).
- Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Advanced 2D NMR experiments, such as COSY, NOESY, and HSQC, are performed to establish proton-proton connectivities and through-space proximities.
- Spectral Analysis: The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data are analyzed. NOE data is particularly crucial for determining the relative orientation of protons and thus the conformation of the A-ring and the seco B-ring system.
 Predicted 1H NMR spectra are also available in public databases for comparison.

Experimental Protocol: Mass Spectrometry (MS)



Mass spectrometry is used to confirm the molecular weight of DHT and to identify its metabolites.

- Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: The molecules are ionized using a suitable technique (e.g., Electron Ionization for GC-MS).
- Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed. This provides an unambiguous molecular weight and structural information that can be used to identify metabolites, such as 1α,25-dihydroxy-DHT.

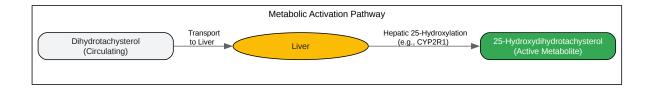
Structure-Activity Relationship and Mechanism of Action

The unique structure of DHT directly dictates its biological mechanism, which begins with metabolic activation in the liver.

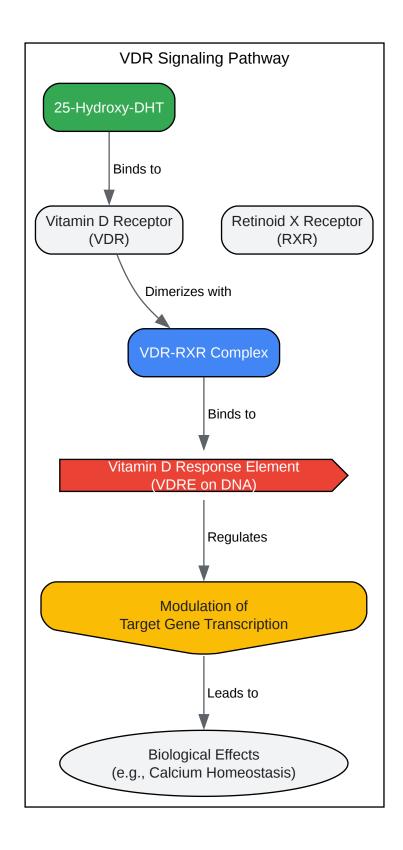
Metabolic Activation

Dihydrotachysterol is hydroxylated in the liver to its major active form, 25-hydroxy**dihydrotachysterol**. This step is catalyzed by hepatic enzymes like CYP2R1. Because of its "pseudo- 1α -hydroxyl" group, it bypasses the need for the subsequent 1α -hydroxylation step in the kidney, which is the rate-limiting activation step for natural vitamin D.









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